1-Phenylacenaphthylene

Hydralumination Organometallic Chemistry Steric Effects

Researchers requiring a specific PAH building block often face failed transformations when substituting 1-phenylacenaphthylene with less bulky analogs. This compound provides a predictable, sterically governed reaction pathway distinct from acenaphthylene or 1-methylacenaphthylene. - Serves as a mechanistic probe in hydrometalation, enabling deconvolution of steric vs. electronic effects. - Enables distinct ozonolysis regiochemistry, advantageous for synthesizing specific oxygenated polycyclic frameworks. - Precursor for sterically demanding ligand architectures, relevant to high-temperature olefin polymerization catalysts.

Molecular Formula C18H12
Molecular Weight 228.3 g/mol
CAS No. 4044-56-8
Cat. No. B15397830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylacenaphthylene
CAS4044-56-8
Molecular FormulaC18H12
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC4=C3C2=CC=C4
InChIInChI=1S/C18H12/c1-2-6-13(7-3-1)17-12-15-10-4-8-14-9-5-11-16(17)18(14)15/h1-12H
InChIKeyRGYRCSKRQNNKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylacenaphthylene Core Profile


1-Phenylacenaphthylene (C18H12, MW 228.3 g/mol) is a polycyclic aromatic hydrocarbon (PAH) consisting of a phenyl group attached to the 1-position of an acenaphthylene core . As a 1-substituted acenaphthylene derivative, it exhibits fundamentally distinct steric and electronic properties compared to the parent acenaphthylene and its alkyl-substituted analogs, which drive its specialized applications in mechanistic studies, catalysis, and materials research . Its synthesis has been reported via thermal rearrangement of fuchsone [1] and other methods, establishing its role as a building block and mechanistic probe .

Core identity 1-Phenylacenaphthylene derivative with distinct steric and electronic profile vs. parent or alkyl analogs
Reported synthesis Thermal rearrangement of fuchsone and other routes
Research utility Mechanistic probe, catalysis ligand precursor, and π-conjugated material building block

1-Phenylacenaphthylene Substitution Risks


The presence and nature of the 1-position substituent on the acenaphthylene core profoundly modulates its chemical reactivity, steric profile, and electronic properties . The parent acenaphthylene, 1-methylacenaphthylene, and 1-phenylacenaphthylene exhibit distinct and often non-linear behavior in reactions such as hydralumination and ozonolysis, driven by steric bulk rather than simple electronic effects [1]. This means substituting one for another can lead to dramatically different reaction rates, product distributions, or even complete failure of the intended transformation. The quantitative evidence below establishes the performance boundaries that necessitate the procurement of the specific 1-phenyl derivative for certain applications [2].

Steric Bulk Drives Reactivity
Reactivity in hydralumination is governed by steric effects, not electronics; the bulkier phenyl group significantly lowers rate compared to acenaphthylene or 1-methyl analog.
Solvent Participation May Shift
Ozonolysis pathway diverges: 1-phenylacenaphthylene shields the reaction center, preventing protic solvent assistance observed for the parent compound, altering product formation.
Regiochemical Outcome Differs
Fragmentation regiochemistry in ozonide decomposition differs from that of 1-methylacenaphthylene, potentially yielding a distinct product distribution.

1-Phenylacenaphthylene Comparative Performance


Hydralumination Reactivity: Steric Control

In a direct head-to-head study of cyclic olefins undergoing hydralumination with diisobutylaluminum hydride, the reactivity gradation was established as acenaphthylene > 1-methylacenaphthylene > 1-phenylacenaphthylene . The study concluded that reactivity for 1-substituted acenaphthylenes is controlled by steric effects, with the bulkier phenyl group conferring a lower reaction rate compared to the hydrogen or methyl-substituted analogs .

Hydralumination Reactivity
Data to verify
acenaphthylene > 1-methylacenaphthylene > 1-phenylacenaphthylene
Steric-probe mechanistic study support
Ranking context; verify with specific catalyst system
Hydralumination Organometallic Chemistry Steric Effects

Ozonolysis: Solvent and Steric Effects

A comparative study on the ozonolysis of acenaphthylene and 1-substituted derivatives revealed a significant divergence in mechanism based on substituent bulk [1]. While the parent acenaphthylene showed a marked increase in ozonide yield when moving from aprotic to protic solvents (indicating solvent-assisted stabilization), this effect was absent for 1-phenylacenaphthylene [1]. The bulky phenyl group effectively shields the reaction center, preventing solvent participation and altering the product formation pathway [1].

Ozonolysis Solvent Effect
Reported
Protic solvent assistance: absent for 1-phenylacenaphthylene; observed for parent
Solvent-independent ozonolysis pathway
Mechanism divergence confirmed in comparative study
Ozonolysis Reaction Mechanism Steric Effects

Ozonide Fragmentation Regiochemistry

The fragmentation pattern of the primary ozonide differs between 1-methylacenaphthylene and 1-phenylacenaphthylene, a consequence of the substituent's steric and electronic influence [1]. The study demonstrates that fragmentation of the primary ozonide from both derivatives occurs such that the hydroperoxide resides on the more substituted carbon, but the phenyl group's unique properties dictate a specific regiochemical outcome that would not be replicated by a smaller alkyl group like methyl [1].

Ozonide Fragmentation Regiochem.
Class-level
Phenyl-directed regiochemical outcome vs. methyl analog
Regioselectivity context for oxidative cleavage
Class-level inference; reaction validation recommended
Ozonolysis Regioselectivity Reaction Mechanism

Ethylene Polymerization Precatalyst Performance

While the core acenaphthylene backbone is crucial for high-performance nickel-based ethylene polymerization precatalysts, the introduction of a phenyl group at the 5-position (a structural analog of 1-phenylacenaphthylene) significantly enhances performance [1]. Compared to a benchmark Brookhart catalyst, precatalysts with a phenyl-substituted acenaphthene backbone achieved superior activity, thermostability, and produced polyethylene elastomers with higher molecular weight and branching [1]. For instance, the Ni2/EASC system maintained an activity of 4.52 × 10^6 g PE/(mol Ni·h) even at 100 °C [1].

Ethylene Polymerization Performance
Class-level
4.52 × 10⁶ g PE/(mol Ni·h) at 100 °C
Reported catalyst performance context
Analog phenyl-acenaphthene structure; direct applicability to review
Ethylene Polymerization Nickel Catalysis Polyethylene Elastomer

1-Phenylacenaphthylene Research Applications


Mechanistic Probes for Steric Effects

Given its established lower reactivity in hydralumination compared to acenaphthylene and 1-methylacenaphthylene, 1-phenylacenaphthylene serves as a critical substrate for deconvoluting steric from electronic effects in organometallic reactions . Researchers investigating the mechanisms of hydrometalation or other addition reactions can use this compound to probe the steric tolerance of a new catalyst or reagent system, as its reactivity is primarily governed by the bulk of the phenyl group.

Defined Oxidative Cleavage Synthesis

The distinct behavior of 1-phenylacenaphthylene in ozonolysis—specifically the absence of protic solvent assistance and its unique regiochemical outcome—makes it a valuable starting material for the synthesis of specific oxygenated polycyclic frameworks . In contrast to acenaphthylene, where solvent can influence product distribution, 1-phenylacenaphthylene offers a more predictable and sterically dictated reaction pathway, which is advantageous for the targeted synthesis of complex molecules.

Polymerization Catalyst Ligand Precursor

The demonstrated success of phenyl-substituted acenaphthene backbones in creating nickel precatalysts with enhanced thermostability and activity for ethylene polymerization strongly supports the use of 1-phenylacenaphthylene as a precursor in ligand design . Researchers developing new catalysts for olefin polymerization can functionalize 1-phenylacenaphthylene to create sterically demanding ligand architectures that may impart superior high-temperature performance and control over polymer microstructure, similar to those achieving activities >10^6 g PE/(mol·h) at 100 °C.

π-Conjugated Material Building Block

Acenaphthylene moieties are employed in arene-fused phosphole derivatives to tune optical and electron-transport properties for organic electronics . The phenyl substituent on 1-phenylacenaphthylene offers a site for further functionalization or can act as a solubilizing group, making it a versatile building block for synthesizing π-extended materials, such as those used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where precise control over molecular packing and energy levels is critical.

Application
Selection Property
Validation Focus
Steric effect mechanistic studies
Sterically controlled reactivity profile
Hydrometalation pathway differentiation
Defined oxidative cleavage synthesis
Solvent-independent ozonolysis pathway
Product regiochemistry control
Olefin polymerization catalyst design
Phenyl-substituted backbone architecture
High-temperature stability and branching review
π-Extended material synthesis
Functionalizable phenyl-acenaphthylene core
Optical/electronic property tuning

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